4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C21H23NO4 . The InChI code is 1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 353.42 g/mol . It is a solid at room temperature . The compound is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.Scientific Research Applications
Protection of Hydroxy-Groups
4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid, also known as Fmoc, is used to protect hydroxy-groups in various chemical syntheses. This protection is particularly useful when working with acid- and base-labile protecting groups, as Fmoc can be conveniently removed without affecting other sensitive parts of the molecule (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-alkylhydroxamic Acids
In the synthesis of N-alkylhydroxamic acids, Fmoc plays a crucial role. It has been used for the efficient condensation with solid supports in the synthesis process, facilitating the creation of structurally diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).
Peptide Synthesis
Fmoc amino acids are widely used in solid phase peptide synthesis. The versatility of Fmoc chemistry allows for the synthesis of biologically active peptides and small proteins under a variety of conditions. This method's flexibility has led to significant advances in bioorganic chemistry (Fields & Noble, 2009).
Synthesis of Edeine Analogs
In the synthesis of edeine analogs, differently N-protected (S)-2,3-diaminopropanoic acid, which involves Fmoc, is used. This process highlights the importance of Fmoc in the creation of bioactive compounds (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Photolabile Protecting Groups in Nanofluidic Devices
Fmoc derivatives have been explored as photolabile protecting groups in the development of nanofluidic devices. These devices leverage the photolabile nature of such compounds for controlled release, sensing, and information processing applications (Ali et al., 2012).
Structural and Supramolecular Studies
Fmoc amino acids, due to their growing interest in biomedical research, have been the subject of extensive structural and supramolecular studies. This includes understanding their interactions and patterns, which are crucial for designing effective biomaterials and therapeutics (Bojarska et al., 2020).
Synthesis of Oligomers from Sugar Amino Acids
Fmoc-protected sugar amino acids derived from neuraminic acids have been used in the efficient synthesis of oligomers. These oligomers have potential applications in various biochemical and pharmaceutical contexts (Gregar & Gervay-Hague, 2004).
Safety and Hazards
Properties
IUPAC Name |
4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-22(13-7-12-20(23)24)21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,2,7,12-14H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDVZOZJNZLBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172991 | |
Record name | Butanoic acid, 4-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446478-30-3 | |
Record name | Butanoic acid, 4-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446478-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.